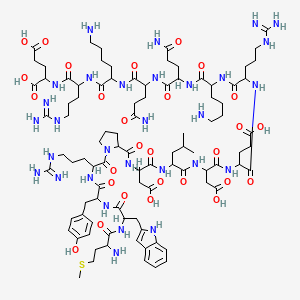
KM91104
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of hydroxyl groups and a benzohydrazide moiety, which contribute to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide typically involves the condensation reaction between 3,4-dihydroxybenzoic acid hydrazide and 2-hydroxybenzaldehyde. The reaction is usually carried out in a methanol solution under reflux conditions. The product is then purified through recrystallization from methanol and water to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzohydrazides.
Aplicaciones Científicas De Investigación
3,4-Dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors
Mecanismo De Acción
The mechanism of action of 3,4-dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can scavenge free radicals, contributing to its antioxidant activity. Additionally, its hydrazide moiety can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dihydroxy-N’-(3-hydroxybenzylidene)benzohydrazide
- 4-Hydroxy-N’-(3,5-diiodo-2-hydroxybenzylidene)benzohydrazide
Comparison
Compared to similar compounds, 3,4-dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide is unique due to its specific arrangement of hydroxyl groups and the benzohydrazide moiety.
Propiedades
Número CAS |
304481-60-5 |
|---|---|
Fórmula molecular |
C14H12N2O4 |
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
3,4-dihydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H12N2O4/c17-11-4-2-1-3-10(11)8-15-16-14(20)9-5-6-12(18)13(19)7-9/h1-8,17-19H,(H,16,20)/b15-8- |
Clave InChI |
GWVYHPUGEQGQSF-NVNXTCNLSA-N |
SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=C(C=C2)O)O)O |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC(=C(C=C2)O)O)O |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=C(C=C2)O)O)O |
Sinónimos |
3,4-Dihydroxybenzoic Acid 2-[(2-Hydroxyphenyl)methylene]hydrazide; 3,4-Dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1146002.png)
![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B1146004.png)
![Carbamic acid, [1-cyano-2-(hydroxymethyl)cyclopropyl]-, 1,1-dimethylethyl](/img/new.no-structure.jpg)





![1-[(4-Hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride](/img/structure/B1146020.png)
![1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride](/img/structure/B1146021.png)
